molecular formula C9H18ClNO3 B1379679 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride CAS No. 1803571-33-6

2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride

Cat. No.: B1379679
CAS No.: 1803571-33-6
M. Wt: 223.7 g/mol
InChI Key: GVLBNKXHPNEMPU-UHFFFAOYSA-N
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Description

2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H17NO3·HCl It is a derivative of cyclohexane, featuring an amino group and a methoxy group attached to the cyclohexyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxycyclohexanone as the starting material.

    Amination: The ketone undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

    Carboxylation: The resulting amine is then carboxylated using a suitable carboxylating agent like chloroacetic acid.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 2-Amino-2-(3-hydroxycyclohexyl)acetic acid hydrochloride.

    Reduction: 2-Amino-2-(3-methoxycyclohexyl)methanamine hydrochloride.

    Substitution: 2-Amino-2-(3-substituted cyclohexyl)acetic acid hydrochloride.

Scientific Research Applications

2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to neurotransmitters.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and influencing various physiological processes. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-hydroxycyclohexyl)acetic acid hydrochloride
  • 2-Amino-2-(3-methoxyphenyl)acetic acid hydrochloride
  • 2-Amino-2-(3-methoxypropyl)acetic acid hydrochloride

Uniqueness

2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride is unique due to its cyclohexyl ring structure, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

IUPAC Name

2-amino-2-(3-methoxycyclohexyl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-13-7-4-2-3-6(5-7)8(10)9(11)12;/h6-8H,2-5,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLBNKXHPNEMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride
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2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride
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2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride
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2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride
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2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride
Reactant of Route 6
2-Amino-2-(3-methoxycyclohexyl)acetic acid hydrochloride

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